Agomelatine Dimer Urea

Descripción general

Descripción

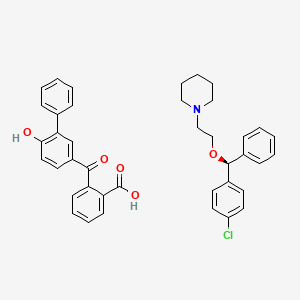

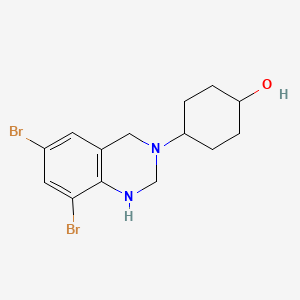

Agomelatine Dimer Urea is a chemical compound with the molecular formula C27H28N2O3 and a molecular weight of 428.52 g/mol . It is an impurity standard of Agomelatine, which is an atypical antidepressant targeting melatonin and serotonin receptors . This compound is primarily used in pharmaceutical research and analytical testing .

Aplicaciones Científicas De Investigación

Agomelatine Dimer Urea has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

Biology: Employed in biological studies to investigate the effects of impurities on biological systems.

Medicine: Utilized in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of Agomelatine and its impurities.

Mecanismo De Acción

Target of Action

Agomelatine Dimer Urea primarily targets melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . Melatonin receptors play a crucial role in the regulation of sleep-wake cycles and circadian rhythms, while serotonin-2C receptors are involved in various neurological processes, including mood, anxiety, and sleep .

Mode of Action

This compound acts as a potent agonist at melatonin receptors and an antagonist at serotonin-2C receptors . As an agonist, it binds to melatonin receptors, mimicking the action of melatonin and enhancing its effects. As an antagonist at serotonin-2C receptors, it prevents serotonin from binding and activating these receptors . This dual action leads to a synergistic effect that contributes to its antidepressant properties .

Biochemical Pathways

The action of this compound on melatonin and serotonin-2C receptors affects multiple cellular pathways. It leads to increases in hippocampal proliferation, maturation, and survival through modulation of various cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also influences key targets such as early genes and kinases .

Pharmacokinetics

This compound undergoes extensive first-pass hepatic metabolism, which causes significant variation in drug plasma levels between individuals . It displays irregular absorption profiles and large interindividual variability and interoccasion variability of pharmacokinetics . These factors can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action include resynchronization of circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . This compound has shown an antidepressant-like effect in animal depression models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the timing of administration in relation to the sleep-wake cycle can impact its effectiveness . Additionally, pathological changes due to liver disease can significantly alter the pharmacokinetics of this compound, leading to substantially increased exposure .

Safety and Hazards

Direcciones Futuras

Agomelatine holds promise in the combined treatment of insomnia, depression, and osteoporosis in middle-aged women during menopause . Its mechanism of action, strikingly different from that of conventional classes of antidepressants, opens perspectives towards a better understanding of the physiopathological bases underlying depression .

Análisis Bioquímico

Biochemical Properties

It is known that Agomelatine, a structurally similar compound, behaves as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . The psychotropic effects of Agomelatine are due to the synergy between its melatonergic and 5-hydroxytryptaminergic effects .

Cellular Effects

Agomelatine has shown to increase hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways (increase in trophic factors, synaptic remodeling, glutamate signaling) and key targets (early genes, kinases)

Molecular Mechanism

The molecular mechanism of Agomelatine involves its action as a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these properties translate into a synergistic action .

Temporal Effects in Laboratory Settings

Agomelatine has been shown to resynchronize circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions .

Dosage Effects in Animal Models

Studies on Agomelatine have shown that it has antidepressant-like effects in animal depression models .

Metabolic Pathways

Agomelatine, however, is known to influence several cellular pathways, including those involving trophic factors, synaptic remodeling, and glutamate signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Agomelatine Dimer Urea involves the reaction of N,N’-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]urea with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the protection and deprotection of functional groups, as well as purification processes to ensure the desired purity and yield .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to maintain high quality and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification techniques such as crystallization, filtration, and chromatography . Quality control measures are implemented to ensure the final product meets the required standards for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Agomelatine Dimer Urea undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparación Con Compuestos Similares

Agomelatine: The parent compound, an atypical antidepressant targeting melatonin and serotonin receptors.

Agomelatine Dimer Acetamide: Another impurity of Agomelatine with a similar structure but different functional groups.

Desacetyl-7-desmethyl Agomelatine Hydrobromide: A derivative of Agomelatine with modifications to the functional groups.

Uniqueness: Agomelatine Dimer Urea is unique due to its specific structure and role as an impurity standard. It provides valuable insights into the purity and stability of Agomelatine formulations, ensuring the safety and efficacy of the pharmaceutical product .

Propiedades

IUPAC Name |

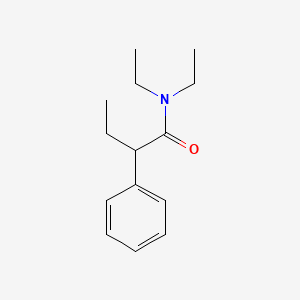

1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c1-31-23-11-9-19-5-3-7-21(25(19)17-23)13-15-28-27(30)29-16-14-22-8-4-6-20-10-12-24(32-2)18-26(20)22/h3-12,17-18H,13-16H2,1-2H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLOKCBHVVICPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CCNC(=O)NCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing agomelatine dimer urea?

A1: this compound is a known impurity of the antidepressant drug agomelatine. [] Having a readily available, pure synthesized form of this impurity is crucial for developing and validating analytical methods used in quality control of agomelatine drug production. This ensures the purity and safety of the final drug product.

Q2: How did the researchers confirm the structure of the synthesized this compound?

A2: The researchers used a combination of spectroscopic techniques to confirm the structure of the synthesized impurity. This included: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)

![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)